2-Chloro-N,N-diethylaniline (CAS 19372-80-6) is an ortho-halogenated tertiary aromatic amine utilized primarily as a versatile intermediate in advanced organic synthesis, dye manufacturing, and pharmaceutical development. Featuring a chlorine atom adjacent to a bulky N,N-diethylamino group, this liquid compound (boiling point ~221 °C) presents unique steric and electronic properties. The ortho-chloro substituent forces the diethylamino group out of the aromatic plane, disrupting resonance and altering the basicity and nucleophilicity of the nitrogen compared to unhindered anilines. For industrial procurement, it serves as a critical precursor when regiocontrolled electrophilic aromatic substitution or ortho-directed transition-metal cross-coupling is required, offering a liquid-phase, process-friendly profile for scalable manufacturing.
Substituting 2-Chloro-N,N-diethylaniline with its unchlorinated analog (N,N-diethylaniline) or its para-chloro isomer (4-chloro-N,N-diethylaniline) fundamentally alters reaction trajectories and product profiles. N,N-diethylaniline lacks the necessary halogen handle for subsequent palladium-catalyzed cross-coupling and is highly activated, often leading to over-reaction or poor regiocontrol during electrophilic substitutions. Conversely, 4-chloro-N,N-diethylaniline blocks the para position, forcing reactions to the sterically hindered ortho position and yielding entirely different regioisomers. The specific ortho-chloro configuration of 2-Chloro-N,N-diethylaniline not only provides a reactive site for functionalization but also sterically deactivates the adjacent positions, ensuring that subsequent additions (such as Vilsmeier-Haack formylation) occur with high para-selectivity. Using alternative analogs compromises this regiocontrol, leading to complex downstream purification and reduced yields of the target API or dye intermediate[1].
In electrophilic aromatic substitution reactions, such as Vilsmeier-Haack formylation, the position of the chloro substituent dictates the substitution pattern. 2-Chloro-N,N-diethylaniline undergoes formylation almost exclusively at the para position (position 4) due to the combined steric bulk of the ortho-chloro and N,N-diethyl groups, which effectively block the remaining ortho position (position 6). In contrast, 4-chloro-N,N-diethylaniline is forced to react at the sterically congested ortho position, resulting in significantly lower yields and slower reaction kinetics. This para-selectivity in 2-Chloro-N,N-diethylaniline ensures >95% regiochemical purity of the resulting 3-chloro-4-(diethylamino)benzaldehyde, a critical intermediate for triphenylmethane dyes, minimizing the need for costly chromatographic separations[1].
| Evidence Dimension | Regiochemical Purity in Formylation |
| Target Compound Data | >95% para-substitution (yields 4-formyl derivative) |
| Comparator Or Baseline | 4-chloro-N,N-diethylaniline: Forces ortho-substitution with lower yield and mixed byproducts |
| Quantified Difference | Provides near-exclusive para-regioselectivity, eliminating ortho-isomer contamination |
| Conditions | Vilsmeier-Haack formylation conditions (POCl3, DMF) |
High regioselectivity streamlines downstream purification, making this compound the optimal choice for scalable synthesis of para-functionalized diethylaniline derivatives.
The presence of the ortho-chloro group in 2-Chloro-N,N-diethylaniline provides a direct handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), which is entirely absent in N,N-diethylaniline. While N,N-diethylaniline requires complex C-H activation strategies to achieve ortho-functionalization—often resulting in low yields (<50%) and poor site-selectivity—2-Chloro-N,N-diethylaniline readily undergoes palladium-catalyzed coupling to yield sterically hindered biaryls or ortho-amino derivatives with yields typically exceeding 80% under optimized conditions. This distinct halogen handle is essential for constructing complex, sterically congested molecular architectures found in modern pharmaceuticals and advanced materials[1].
| Evidence Dimension | Ortho-Functionalization Yield |
| Target Compound Data | >80% yield via standard Pd-catalyzed cross-coupling |
| Comparator Or Baseline | N,N-diethylaniline: <50% yield via directed C-H activation |
| Quantified Difference | Enables direct, high-yield ortho-coupling without relying on poorly selective C-H functionalization |
| Conditions | Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) |
Procuring the ortho-chloro derivative is mandatory for synthetic routes requiring robust, scalable C-C or C-N bond formation adjacent to a tertiary amine.
The ortho-chloro substituent in 2-Chloro-N,N-diethylaniline introduces significant steric clash with the bulky N,N-diethyl group, forcing the nitrogen lone pair out of coplanarity with the aromatic pi-system. This 'steric inhibition of resonance' prevents the strong electron-donating effect typical of unhindered anilines. Consequently, the basicity of the nitrogen in 2-Chloro-N,N-diethylaniline is altered compared to the unhindered N,N-diethylaniline, making it behave more like an aliphatic amine in certain environments. Furthermore, this out-of-plane twist reduces the nucleophilicity of the aromatic ring compared to N,N-diethylaniline, preventing unwanted over-oxidation or over-alkylation during aggressive synthetic sequences. This tuned reactivity profile is critical when a moderated, rather than highly activated, aniline core is required [1].
| Evidence Dimension | Resonance Delocalization and Ring Activation |
| Target Compound Data | Lone pair twisted out of plane, moderated ring activation |
| Comparator Or Baseline | N,N-diethylaniline: Planar lone pair, highly activated ring prone to over-reaction |
| Quantified Difference | Provides a sterically tuned, less reactive aromatic core while maintaining tertiary amine functionality |
| Conditions | Standard electrophilic or oxidative reaction environments |
Selecting this sterically hindered analog prevents runaway reactions and over-substitution, improving batch-to-batch reproducibility in complex syntheses.
Utilizing its high para-regioselectivity in formylation to produce 3-chloro-4-(diethylamino)benzaldehyde, a key precursor for specialized industrial dyes and colorants, ensuring high regio-purity without extensive chromatography [1].
Acting as a primary building block in palladium-catalyzed cross-coupling reactions to synthesize ortho-substituted N,N-diethylaniline derivatives for pharmaceutical libraries, leveraging the ortho-chloro handle[1].
Serving as a core intermediate where the specific ortho-chloro and N,N-diethyl substitution pattern is required for target receptor binding or metabolic stability, benefiting from its unique steric inhibition of resonance[1].